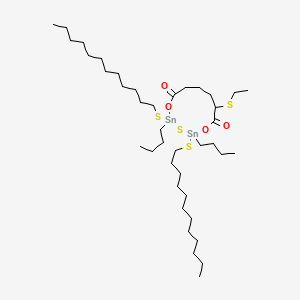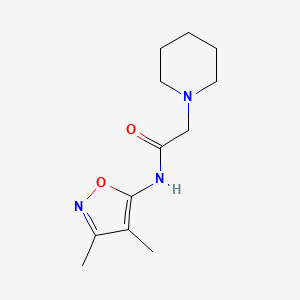
1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- is a chemical compound with the molecular formula C12H19N3O2. It is known for its unique structure, which includes a piperidine ring and an isoxazole moiety.
Vorbereitungsmethoden
The synthesis of 1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- typically involves the reaction of piperidine with an appropriate acylating agent to form the piperidineacetamide core. The isoxazole ring is then introduced through a cyclization reaction involving suitable precursors. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the isoxazole ring can be modified with different substituents.
Wissenschaftliche Forschungsanwendungen
1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their respiratory chain, leading to the production of cytotoxic superoxide radicals. This oxidative stress ultimately results in bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- can be compared with other similar compounds, such as:
N-(3,4-Dimethyl-5-isoxazolyl)-1-piperidineacetamide: Shares a similar structure but may have different substituents on the isoxazole ring.
2-Hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine: Another compound with an isoxazole ring, but with different functional groups and biological activities.
Eigenschaften
CAS-Nummer |
91636-84-9 |
|---|---|
Molekularformel |
C12H19N3O2 |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C12H19N3O2/c1-9-10(2)14-17-12(9)13-11(16)8-15-6-4-3-5-7-15/h3-8H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
FQXJNXKJOUKOKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(ON=C1C)NC(=O)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



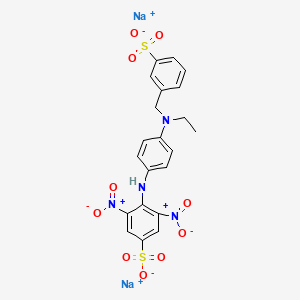
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)

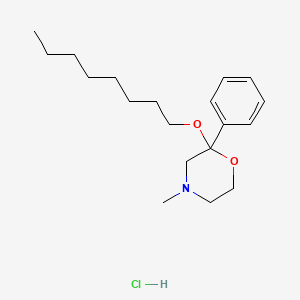
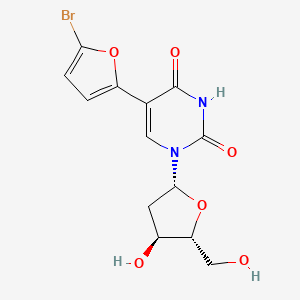
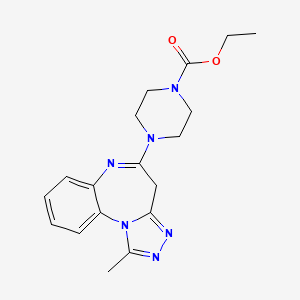
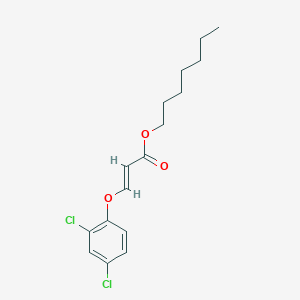

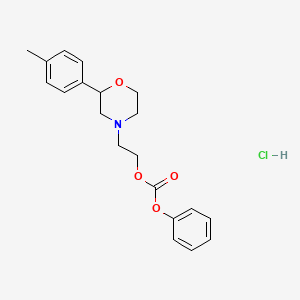
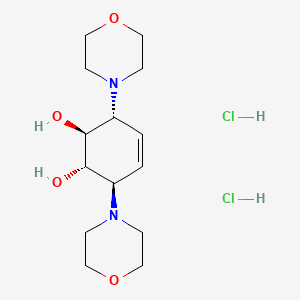
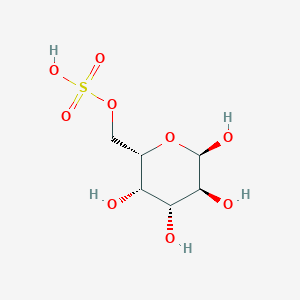
![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)
